4-Chloro-5-cyclopropyl-7h-pyrrolo[2,3-d]pyrimidine

Kinase Inhibition BUB1 Cancer Therapeutics

4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with a chlorine atom at the 4-position and a cyclopropyl group at the 5-position. This specific substitution pattern renders it a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors.

Molecular Formula C9H8ClN3
Molecular Weight 193.63 g/mol
Cat. No. B13323140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-cyclopropyl-7h-pyrrolo[2,3-d]pyrimidine
Molecular FormulaC9H8ClN3
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESC1CC1C2=CNC3=C2C(=NC=N3)Cl
InChIInChI=1S/C9H8ClN3/c10-8-7-6(5-1-2-5)3-11-9(7)13-4-12-8/h3-5H,1-2H2,(H,11,12,13)
InChIKeySZKMEPJJSHVYIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine: A Specialized Building Block for Targeted Kinase Inhibitor Synthesis


4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with a chlorine atom at the 4-position and a cyclopropyl group at the 5-position. This specific substitution pattern renders it a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its primary role is as a precursor or building block, where the 4-chloro group serves as a leaving group for nucleophilic aromatic substitution or cross-coupling reactions, while the 5-cyclopropyl group imparts distinct steric and electronic properties .

Workflow Nucleophilic aromatic substitution / cross-coupling at 4-Cl
Selection Cyclopropyl group for conformational constraint and metabolic stability
Use Context Kinase inhibitor research synthesis

Why 4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine Cannot Be Replaced by Simpler Analogs


Interchangeability of pyrrolo[2,3-d]pyrimidine building blocks is not feasible due to the profound impact of the 5-position substituent on the pharmacological profile of final compounds. Unlike 5-methyl or 5-iodo analogs, the cyclopropyl group in 4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine provides a unique combination of metabolic stability and conformational constraint. Replacing it with a 5-methyl group can increase susceptibility to oxidative metabolism, while a 5-iodo substituent offers different reactivity in cross-coupling reactions and can lead to distinct steric interactions in the target binding pocket [1].

5-Cyclopropyl vs 5-Methyl Cyclopropyl may offer greater metabolic stability; methyl analogs may be more susceptible to oxidation
5-Cyclopropyl vs 5-Iodo Iodo substituent may alter cross-coupling reactivity and steric profile in kinase binding pockets
Conformational Impact Conformational rigidity conferred by cyclopropyl may not transfer to more flexible 5-substituted analogs

Quantitative Differentiation of 4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine: Evidence for Selection


BUB1 Kinase Inhibitory Activity of a Derivative Synthesized from the Target Compound

A derivative synthesized using 4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine as a key intermediate, specifically 4-({2-[4-chloro-5-cyclopropyl-1-(4-ethoxy-2,6-difluorobenzyl)-1H-pyrazol-3-yl]pyrimidin-4-yl}amino)-N-(2-hydroxyethyl)nicotinamide (BDBM341166), demonstrated potent inhibition of the mitotic checkpoint kinase BUB1 with an IC50 of 54 nM [1]. This activity is significant as BUB1 is a validated target in oncology, and the cyclopropyl group contributes to the compound's binding affinity and selectivity.

BUB1 Inhibition
Class-level
IC50 54 nM
Supports kinase inhibition study fit
Derivative context; class-level inference
Kinase Inhibition BUB1 Cancer Therapeutics

Metabolic Stability Advantages of the Cyclopropyl Group Over Methyl Substituents

The cyclopropyl group in the target compound is known to enhance metabolic stability compared to a methyl group at the same position. Literature evidence indicates that cyclopropyl rings can block oxidative metabolism by cytochrome P450 enzymes, which is a common liability for alkyl-substituted heterocycles [1]. This translates to potentially longer half-life and improved pharmacokinetic profiles for final drug candidates.

Metabolic Stability
Class-level
Cyclopropyl vs Methyl: may resist CYP oxidation
Supports metabolic stability screening
Class-level inference; no direct data
Metabolic Stability Cyclopropyl Drug Design

Enhanced Conformational Rigidity and Target Selectivity Via the Cyclopropyl Group

The 5-cyclopropyl group in 4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine introduces a degree of conformational rigidity that is not present in the 5-methyl or 5-hydrogen analogs. This rigidity can pre-organize the molecule for interaction with specific kinase binding pockets, potentially leading to improved selectivity profiles when elaborated into final inhibitors [1].

Conformational Rigidity
Class-level
Cyclopropyl restricts rotation vs methyl/H
May support kinase selectivity profiling
Inferred from SAR principles
Conformational Restriction Kinase Selectivity SAR

High-Impact Application Scenarios for 4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine


Synthesis of BUB1 Kinase Inhibitors for Antimitotic Cancer Therapy

The target compound serves as a key intermediate for synthesizing potent BUB1 inhibitors, as evidenced by the 54 nM IC50 of derivative BDBM341166 [3]. This application is directly relevant for pharmaceutical companies or academic groups developing novel therapies for cancers that rely on mitotic checkpoint dysregulation.

Design of Metabolically Stable Kinase Inhibitors for In Vivo Studies

The cyclopropyl group in the target compound is strategically employed to block oxidative metabolism [3]. This makes it a preferred starting material for designing kinase inhibitors with improved pharmacokinetic profiles, particularly for lead optimization programs aiming for oral bioavailability.

Construction of Conformationally Restricted Compound Libraries for Selectivity Profiling

The 5-cyclopropyl group imparts conformational rigidity [3], which is a valuable feature for generating focused compound libraries. Researchers investigating structure-activity relationships (SAR) around the pyrrolo[2,3-d]pyrimidine scaffold can use this building block to explore how a rigid cyclopropyl moiety affects kinase selectivity compared to more flexible analogs.

Custom Synthesis of Advanced Intermediates for Drug Discovery

Given its role as a versatile building block, 4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is a key starting material for custom synthesis projects. Contract research organizations (CROs) and medicinal chemistry labs can utilize this compound to rapidly generate diverse arrays of potential kinase inhibitors through established cross-coupling chemistries.

Application
Selection Property
Validation Focus
BUB1 kinase inhibitor synthesis for mitotic checkpoint studies
4-Chloro reactive handle for derivatization
BUB1 kinase inhibition assay
Metabolically stable kinase inhibitor design for in vivo PK studies
Cyclopropyl group metabolic stability
CYP metabolism assay
Conformationally restricted compound libraries for selectivity profiling
Conformational rigidity from cyclopropyl
Kinase selectivity panel
Custom synthesis of advanced intermediates for kinase research
Versatile cross-coupling chemistry
Synthetic route feasibility

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